molecular formula C32H28N2O4 B11086475 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate

2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate

Cat. No.: B11086475
M. Wt: 504.6 g/mol
InChI Key: ASDXBRWLYBTJIR-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate is a complex organic compound with a unique structure that combines multiple aromatic and aliphatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with naphthalen-2-amine to form a Schiff base. This intermediate is then subjected to cyclization reactions with cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate
  • 2-Ethoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate

Uniqueness

2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate is unique due to its specific arrangement of aromatic and aliphatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

[2-ethoxy-4-(11-oxo-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)phenyl] acetate

InChI

InChI=1S/C32H28N2O4/c1-3-37-29-18-21(11-14-28(29)38-19(2)35)30-31-23-10-7-15-33-24(23)12-13-25(31)34-26-16-22(17-27(36)32(26)30)20-8-5-4-6-9-20/h4-15,18,22,30,34H,3,16-17H2,1-2H3

InChI Key

ASDXBRWLYBTJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=C(C=C5)N=CC=C6)OC(=O)C

Origin of Product

United States

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